1,2-Dimethyl-1-pentylcyclopropane
Description
Significance of Cyclopropane (B1198618) Derivatives in Organic Chemistry Research
Cyclopropane derivatives are not merely chemical curiosities; they are pivotal structural motifs in numerous areas of chemical science. Their high ring strain, a consequence of the compressed C-C-C bond angles of 60° compared to the ideal 109.5° for sp³ hybridized carbons, endows them with unique chemical reactivity. vurup.skcopernicus.org This inherent strain makes the cyclopropane ring susceptible to ring-opening reactions, rendering these compounds versatile synthetic intermediates. copernicus.org
In medicinal chemistry, the cyclopropyl (B3062369) group is often incorporated into drug candidates to enhance their metabolic stability, improve binding affinity to biological targets, or to lock the molecule into a specific, biologically active conformation. nih.gov A well-known example is the broad-spectrum antibiotic Ciprofloxacin. Furthermore, many natural products, including terpenes, pheromones, and unusual amino acids, feature the cyclopropane ring, highlighting its role in biological systems. lumenlearning.com The development of new methodologies for the stereoselective synthesis of functionally substituted cyclopropanes remains an active and challenging area of research, driven by the demand for novel compounds in pharmaceuticals and agrochemicals. dtic.mil
Structural Peculiarities and Academic Interest in 1,2-Dimethyl-1-pentylcyclopropane
This compound, with the chemical formula C₁₀H₂₀, is a trisubstituted cyclopropane. nist.gov Its structure presents several points of academic interest, primarily related to stereoisomerism and conformational analysis.
The presence of two stereocenters at the C1 and C2 positions of the cyclopropane ring gives rise to geometric isomers (cis and trans). In the cis isomer, the two methyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. The trans isomer itself exists as a pair of enantiomers. researchgate.netdocbrown.info The pentyl group at the C1 position further adds to the steric bulk and influences the conformational preferences of the molecule.
The academic interest in such molecules lies in understanding how the interplay of steric and electronic effects of the substituents governs the molecule's physical and chemical properties. While specific research on this compound is limited in publicly available literature, its structure serves as a representative example for studying the complexities of polysubstituted cyclopropanes. The analysis of its spectroscopic data, if available, would provide valuable insights into the through-bond and through-space interactions between the substituents. For instance, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy of the cyclopropyl protons are known to be influenced by the nature and orientation of the substituents. dtic.mil
Below is a table summarizing the basic properties of this compound.
| Property | Value |
| Molecular Formula | C₁₀H₂₀ |
| Molecular Weight | 140.27 g/mol |
| CAS Number | 62238-04-4 |
Historical Context of Small-Ring Hydrocarbon Investigations and Relevant Cyclopropane Syntheses
The investigation of small-ring hydrocarbons dates back to the late 19th century. The first synthesis of a cyclopropane derivative was achieved by August Freund in 1881, who prepared cyclopropane itself by treating 1,3-dibromopropane (B121459) with sodium. chemicalbook.com This marked the beginning of a long and fruitful exploration into the chemistry of strained rings.
In 1890, Adolf von Baeyer proposed his "strain theory," which, despite its limitations, provided an early framework for understanding the instability of small rings. copernicus.org The development of synthetic methods for cyclopropanes has been a continuous endeavor. Key milestones include:
The Simmons-Smith Reaction: Discovered in the 1950s, this reaction involves the use of a diiodomethane (B129776) and a zinc-copper couple to convert alkenes into cyclopropanes and is one of the most reliable methods for this transformation. lumenlearning.com
Carbene and Carbenoid Chemistry: The addition of carbenes (or their more stable carbenoid equivalents) to alkenes is a powerful tool for cyclopropane synthesis. This includes methods utilizing diazo compounds, often in the presence of transition metal catalysts like rhodium or copper complexes.
Intramolecular Cyclization: The formation of cyclopropane rings can also be achieved through intramolecular reactions, such as the Wurtz reaction of 1,3-dihalides or the Favorskii rearrangement. chemicalbook.com
The synthesis of a trisubstituted cyclopropane like this compound would likely involve the cyclopropanation of an appropriately substituted alkene. The choice of method would be crucial in controlling the stereochemical outcome of the reaction. While the specific synthesis of this compound is not detailed in readily available literature, the general principles of established cyclopropanation reactions would apply.
The following table lists some of the key historical developments in cyclopropane synthesis:
| Year | Development | Key Contributor(s) |
| 1881 | First synthesis of cyclopropane | August Freund |
| 1890 | Baeyer's Strain Theory | Adolf von Baeyer |
| 1958 | Simmons-Smith Reaction | H. E. Simmons and R. D. Smith |
| 1960s | Corey-Chaykovsky Reaction | E.J. Corey and Michael Chaykovsky |
Structure
3D Structure
Properties
CAS No. |
62238-04-4 |
|---|---|
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
1,2-dimethyl-1-pentylcyclopropane |
InChI |
InChI=1S/C10H20/c1-4-5-6-7-10(3)8-9(10)2/h9H,4-8H2,1-3H3 |
InChI Key |
MIUGYZWCPHQTLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(CC1C)C |
Origin of Product |
United States |
Stereochemical Analysis and Chirality in 1,2 Dimethyl 1 Pentylcyclopropane
Isomerism in Multi-Substituted Cyclopropanes
The rigid, planar nature of the cyclopropane (B1198618) ring prevents free rotation around the carbon-carbon single bonds, a key factor that gives rise to stereoisomerism in substituted cyclopropanes. libretexts.org This restricted rotation is the foundation for geometric isomerism, while the substitution pattern determines the potential for chirality.
In 1,2-disubstituted cyclopropanes, the spatial arrangement of substituents relative to the plane of the ring leads to geometric isomers, designated as cis or trans. libretexts.org
cis isomer : The substituents are on the same side of the cyclopropane ring.
trans isomer : The substituents are on opposite sides of the ring.
For 1,2-Dimethyl-1-pentylcyclopropane, the cis/trans relationship is defined by the relative positions of the substituent on C2 (the methyl group) and the larger, higher-priority substituent on C1 (the pentyl group). The methyl group also on C1 is considered in relation to these primary defining groups.
In the cis isomer , the pentyl group (on C1) and the methyl group (on C2) are located on the same face of the ring.
In the trans isomer , the pentyl group (on C1) and the methyl group (on C2) are on opposite faces of the ring.
These two geometric isomers are distinct compounds with different physical properties and cannot be interconverted without breaking chemical bonds. libretexts.org
Chirality arises when a molecule is non-superimposable on its mirror image. This often occurs when a carbon atom is bonded to four different groups, creating a chiral center (or stereocenter).
In this compound, two such chiral centers are present:
C1 : Bonded to four distinct groups: a methyl group, a pentyl group, C2 of the ring, and C3 of the ring.
C2 : Bonded to four distinct groups: a methyl group, a hydrogen atom, C1 of the ring, and C3 of the ring.
The presence of two chiral centers means the molecule can exist as up to 2n (where n is the number of chiral centers) stereoisomers. For this compound, n=2, leading to a maximum of four possible stereoisomers.
This contrasts with a simpler molecule like 1,2-dimethylcyclopropane, where the cis isomer is an achiral meso compound due to an internal plane of symmetry, resulting in only three total stereoisomers (the meso cis isomer and a pair of trans enantiomers). britannica.comstudy.com In this compound, the substituents on C1 and C2 are different, precluding the formation of a meso compound. Therefore, all four possible stereoisomers are chiral.
These four stereoisomers exist as two pairs of enantiomers (non-superimposable mirror images):
The cis-enantiomeric pair : The two chiral molecules where the C2-methyl group and the C1-pentyl group are on the same side of the ring.
The trans-enantiomeric pair : The two chiral molecules where the C2-methyl group and the C1-pentyl group are on opposite sides of the ring. stackexchange.comvedantu.com
The relationship between an isomer from the cis pair and an isomer from the trans pair is diastereomeric (stereoisomers that are not mirror images).
| Stereoisomer Type | Relationship | Number of Isomers | Chirality |
| cis-Isomers | Enantiomers | 2 | Chiral |
| trans-Isomers | Enantiomers | 2 | Chiral |
| Total | 4 |
Determination of Relative and Absolute Stereochemistry
Distinguishing between the various stereoisomers of this compound requires specialized analytical techniques capable of probing the three-dimensional arrangement of atoms.
Spectroscopy is a cornerstone for elucidating the structure and stereochemistry of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for determining the relative stereochemistry (cis vs. trans) of cyclopropane derivatives.
¹H NMR : Protons on a cyclopropane ring exhibit characteristic upfield chemical shifts (typically 0.2-1.0 ppm) due to an anisotropic effect caused by the ring's unique electronic structure. researchgate.netnih.govdocbrown.info The coupling constants (J-values) between vicinal protons on the ring can help differentiate between cis and trans isomers, with Jcis generally being larger than Jtrans.
¹³C NMR : The carbon atoms of the cyclopropane ring also show distinct, shielded chemical shifts. docbrown.info
2D NMR Techniques : Methods like Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable. A NOESY experiment can detect through-space interactions between protons. For the cis isomer, a NOE would be expected between the protons of the C2-methyl group and the protons of the C1-pentyl group, as they are in close proximity on the same face of the ring. Such an interaction would be absent in the trans isomer. Other 2D techniques like COSY and HSQC are used to definitively assign all proton and carbon signals. scholaris.ca
X-ray Crystallography : This technique provides unambiguous determination of both the relative and absolute stereochemistry of a molecule by mapping its electron density in a single crystal. iucr.org However, it is contingent upon the ability to grow a suitable crystal of the compound or a derivative.
In a chemical synthesis, mixtures of stereoisomers are often produced. Quantifying the composition of these mixtures is crucial.
Diastereomeric Ratio (dr) : Since diastereomers (cis vs. trans isomers) have different physical properties, they can be separated and quantified using standard chromatographic techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). NMR spectroscopy can also be used to determine the dr by integrating the signals that are unique to each diastereomer in the mixture.
Enantiomeric Excess (ee) : Enantiomers have identical physical properties in an achiral environment, requiring specialized methods for their separation and quantification. wikipedia.org
Chiral Chromatography : This is the most common and reliable method for determining the ee of a sample. chromatographyonline.com It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, causing them to travel through the column at different rates and thus be separated. researchgate.netresearchgate.net For volatile compounds like substituted cyclopropanes, chiral gas chromatography (GC) with cyclodextrin-based CSPs is particularly effective. nih.govpharmaknowledgeforum.com
NMR with Chiral Shift Reagents : In this method, a chiral auxiliary, such as a lanthanide-based chiral shift reagent, is added to the NMR sample. This reagent forms temporary diastereomeric complexes with the enantiomers, which causes their corresponding signals in the NMR spectrum to have different chemical shifts, allowing for quantification via integration.
Optical Methods : Techniques like circular dichroism (CD), which measures the differential absorption of left- and right-circularly polarized light, can be used to determine the ee. bohrium.comrsc.org These methods are often employed in high-throughput screening applications. nih.gov
| Technique | Analyte | Information Provided | Principle of Separation/Differentiation |
| NMR Spectroscopy | Diastereomers | Diastereomeric Ratio (dr) | Different chemical shifts/coupling constants |
| Gas Chromatography (GC) | Diastereomers | Diastereomeric Ratio (dr) | Different retention times on an achiral column |
| Chiral GC/HPLC | Enantiomers | Enantiomeric Excess (ee) | Different retention times on a chiral stationary phase |
| NMR with Chiral Shift Reagent | Enantiomers | Enantiomeric Excess (ee) | Formation of diastereomeric complexes with different NMR spectra |
Conformational Analysis of the Pentyl Substituent and Ring Dynamics
While the cyclopropane ring itself is a rigid, planar structure with significant angle and torsional strain, the acyclic pentyl substituent possesses considerable conformational freedom. dalalinstitute.comlibretexts.org
The dynamics of the molecule are primarily governed by the rotation around the single bonds of the pentyl group, particularly the C1(ring)–C1(pentyl) bond. The various conformations (rotamers) that arise from this rotation are not energetically equivalent due to steric interactions with the other substituents on the cyclopropane ring.
The most stable conformations will be those that minimize steric hindrance. For example:
In the trans-isomer , the pentyl group will preferentially adopt a conformation where its chain is directed away from the C2-methyl group to avoid steric clash.
In the cis-isomer , steric crowding is more significant, as both the pentyl group and the C2-methyl group are on the same face. The pentyl chain will be forced to occupy the space that minimizes interactions with both the C1-methyl and C2-methyl groups.
Advanced Spectroscopic and Chromatographic Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Gas Chromatography-Mass Spectrometry is the cornerstone for the analysis of volatile and semi-volatile compounds like 1,2-Dimethyl-1-pentylcyclopropane. This technique couples the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, allowing for the effective determination of a sample's purity and the identification of any trace volatile contaminants.
Detailed Research Findings
While specific research articles detailing the comprehensive GC-MS analysis of this compound are not extensively available in public literature, data for its isomer, 1,2-Dimethyl-3-pentylcyclopropane (CAS No. 62238-05-5) , is accessible through spectral databases such as the National Institute of Standards and Technology (NIST) and PubChem. nih.govnist.gov This data provides valuable insights into the expected chromatographic behavior and mass spectral fragmentation of the target compound.
The analysis of this isomer on a non-polar stationary phase, a common choice for hydrocarbon analysis, yields specific retention characteristics. The Kovats retention index, a relative measure of retention time, has been reported for 1,2-Dimethyl-3-pentylcyclopropane on a semi-standard non-polar column, with values documented in the NIST Mass Spectrometry Data Center. nih.gov
The mass spectrum of 1,2-Dimethyl-3-pentylcyclopropane obtained via electron ionization (EI) at 70 eV exhibits a characteristic fragmentation pattern. The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 140, corresponding to the molecular weight of the compound (C₁₀H₂₀). nih.gov However, for many aliphatic hydrocarbons, the molecular ion peak can be of low intensity. The most prominent peaks in the mass spectrum arise from the stable carbocation fragments generated through the cleavage of C-C bonds. For 1,2-Dimethyl-3-pentylcyclopropane, the most significant fragment ions are consistently reported at m/z 56, 55, and 41. nih.gov
The analysis of potential volatile impurities would involve monitoring for the presence of other structurally related hydrocarbons or residual solvents from the synthesis process. These would be identified by their unique retention times and mass spectra. A typical GC-MS analysis would be conducted using a high-resolution capillary column, such as one coated with a 5% phenyl-methylpolysiloxane stationary phase, which is suitable for separating a wide range of organic compounds. thermofisher.com The temperature program would be optimized to ensure the effective separation of the main component from any potential impurities.
| Parameter | Typical Value/Condition |
| GC System | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar or semi-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Interface Temperature | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-500 |
| Data Acquisition | Full Scan Mode |
Table 1: Illustrative GC-MS Operating Parameters for the Analysis of this compound. This table presents a set of typical, though not experimentally verified for this specific compound, parameters for a GC-MS analysis. Actual conditions may vary based on the specific instrumentation and analytical goals.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Relative Abundance |
| 140 | [C₁₀H₂₀]⁺ (Molecular Ion) | Low |
| 97 | [C₇H₁₃]⁺ (Loss of C₃H₇) | Moderate |
| 83 | [C₆H₁₁]⁺ (Loss of C₄H₉) | Moderate |
| 70 | [C₅H₁₀]⁺ (Cleavage of the pentyl chain) | High |
| 56 | [C₄H₈]⁺ (Characteristic fragment) | High |
| 55 | [C₄H₇]⁺ (Characteristic fragment) | High |
| 41 | [C₃H₅]⁺ (Allyl cation) | High |
Table 2: Predicted Mass Spectral Fragmentation of this compound. This table is based on general fragmentation patterns of alkyl-substituted cyclopropanes and data available for its isomer, 1,2-Dimethyl-3-pentylcyclopropane. nih.govdocbrown.info The relative abundances are qualitative predictions.
Computational and Theoretical Studies on this compound Remain Largely Unexplored
A thorough review of scientific literature and chemical databases reveals a significant gap in the computational and theoretical analysis of the specific compound This compound . While extensive research exists on the computational chemistry of the cyclopropane (B1198618) ring system and its various substituted derivatives, dedicated studies focusing on the molecular structure, electronic properties, and reaction dynamics of this compound are not publicly available. researchgate.netnih.govresearchgate.net
The field of computational chemistry employs powerful tools to predict and understand molecular behavior, offering insights that complement experimental research. researchgate.netchemrxiv.org Methodologies such as Density Functional Theory (DFT) and ab initio calculations are standard for determining optimized molecular geometries, stability, and electronic structures. researchgate.net Furthermore, Molecular Dynamics (MD) simulations are used to explore the conformational landscapes of flexible molecules, and other computational techniques can predict spectroscopic parameters and model complex reaction pathways.
However, the application of these sophisticated computational methods to this compound has not been documented in available scholarly articles. General studies on substituted cyclopropanes often focus on aspects of their synthesis, such as catalytic asymmetric cyclopropanation or diastereoselective synthesis. researchgate.netresearchgate.netorganic-chemistry.orgchemrxiv.org These studies sometimes include DFT calculations to elucidate reaction mechanisms, for instance, suggesting an outer-sphere mechanism in certain catalytic systems. researchgate.net
The absence of specific research into this compound means that detailed data for the following areas, as requested, could not be compiled:
Computational and Theoretical Studies
Modeling of Reaction Pathways and Transition States:No specific modeling of reaction pathways or transition states involving 1,2-Dimethyl-1-pentylcyclopropane has been published.
While the fundamental principles of computational chemistry could theoretically be applied to this molecule, the actual research has yet to be performed or published. Therefore, it is not possible to provide detailed research findings or data tables for the specified computational and theoretical studies.
Emerging Applications in Non Biological Chemical Sciences
Role as a Synthetic Intermediate and Building Block in Organic Synthesis
There is no specific information available in the reviewed scientific literature that details the use of 1,2-Dimethyl-1-pentylcyclopropane as a synthetic intermediate or a building block in organic synthesis. While the broader class of cyclopropanes is known to participate in ring-opening reactions, making them useful synthons, the specific reactivity and synthetic utility of this compound have not been the subject of published research.
Potential in Materials Science Research
No research has been identified that explores the potential of this compound in materials science. There are no studies indicating its use as a monomer for specialized polymers or its incorporation into other materials.
Use in Agrochemical Research
Information regarding the use of this compound in agrochemical research is not present in the public domain. There are no findings that point to it being a synthetic target or an intermediate in the development of new agrochemicals. While some cyclopropane (B1198618) derivatives are known to be precursors for certain pesticides and herbicides, this specific compound is not mentioned in that context in the available literature. indigoinstruments.com
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of polysubstituted cyclopropanes like 1,2-Dimethyl-1-pentylcyclopropane with high stereocontrol remains a significant challenge. nd.edu Future research will likely focus on developing more efficient and environmentally benign synthetic routes.
Recent advances in catalysis offer promising avenues. For instance, nickel-catalyzed intramolecular cross-electrophile coupling reactions of 1,3-diol derivatives have emerged as a powerful method for constructing mono- and 1,2-disubstituted alkylcyclopropanes. bohrium.comnih.govnih.gov Adapting this methodology to create the 1,1,2-trisubstituted pattern of this compound would be a noteworthy achievement. Such a strategy could start from readily available precursors and offer a direct route to the target molecule. nih.gov
Furthermore, the development of electrochemical methods for cyclopropanation presents a sustainable alternative to traditional approaches. researchgate.net Exploring the electrochemical synthesis of this compound could lead to milder reaction conditions and a broader tolerance of functional groups. researchgate.net Visible-light-mediated photoredox/nickel dual catalysis is another modern technique that has been successfully applied to the synthesis of 1,1- and 1,2-disubstituted cyclopropanes and could be extended to more complex substitution patterns. bohrium.com
A key area of future work will be the stereoselective synthesis of the different isomers of this compound. The molecule possesses two stereocenters, leading to the possibility of (1R,2R), (1S,2S), (1R,2S), and (1S,2R) isomers. The development of enantioselective catalytic systems, potentially using chiral ligands, will be crucial for accessing these individual stereoisomers in high purity. nd.eduorganic-chemistry.org
| Synthetic Strategy | Potential Precursors | Key Advantages | Relevant Research |
| Nickel-Catalyzed Cross-Electrophile Coupling | Substituted 1,3-diols or 1,3-dimesylates | High functional group tolerance, potential for stereocontrol. nih.govorganic-chemistry.org | bohrium.comnih.govnih.govorganic-chemistry.org |
| Electrochemical Cyclopropanation | Alkenes and a methylene (B1212753) source | Mild conditions, avoids harsh reagents. researchgate.net | researchgate.net |
| Photoredox/Nickel Dual Catalysis | Activated alkenes | Utilizes visible light, efficient for disubstituted cyclopropanes. bohrium.com | bohrium.com |
| Asymmetric Catalysis | Homoallylic alcohols | Access to enantiomerically enriched products. nd.edu | nd.edu |
Discovery of Unconventional Reactivity Patterns and Rearrangements
The inherent ring strain of cyclopropanes, exceeding 100 kJ mol⁻¹, provides a strong thermodynamic driving force for ring-opening reactions. nih.gov For this compound, the specific substitution pattern could lead to unique and potentially useful reactivity.
Future studies could explore the behavior of this compound under various reaction conditions to uncover novel transformations. For example, the presence of both alkyl and methyl groups on the same carbon atom (C1) could influence the regioselectivity of ring-opening reactions initiated by electrophiles or radical species. The cyclopropane (B1198618) ring can act as a reporter for leaving-group reactivity in nickel-catalyzed reactions, where ring-opening or ring-closing products are indicative of the reaction mechanism. acs.org
Investigating transition-metal-catalyzed functionalizations of this compound is another promising area. Cyclopropanols, for instance, can serve as precursors to metal homoenolates, leading to the synthesis of β-functionalized ketones. acs.org While the target molecule is not a cyclopropanol, research into C-H activation or other functionalization pathways could reveal unexpected reactivity. The interaction of the "bent" bonds of the cyclopropane ring with transition metals can lead to a variety of transformations, including cycloadditions and rearrangements. aip.org
The study of rearrangements, such as the vinylcyclopropane-cyclopentene rearrangement, could be extended to the pentyl-substituted system of this compound. The specific substitution pattern may influence the kinetics and outcome of such rearrangements, potentially providing access to novel carbocyclic scaffolds.
Advanced Computational Modeling for De Novo Design of Cyclopropane Scaffolds
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules like this compound. aip.org Future research can leverage advanced computational modeling to design novel cyclopropane-containing structures with desired functionalities.
Density functional theory (DFT) and ab initio molecular orbital calculations can be used to investigate the molecule's conformational landscape, electronic structure, and the transition states of potential reactions. aip.orgresearchgate.net This can provide valuable insights into its reactivity and guide the design of new experiments. For example, computational studies can help rationalize the stereochemical outcomes of synthetic reactions and predict the most favorable reaction pathways. organic-chemistry.org
Molecular dynamics simulations could be employed to understand the behavior of this compound in different environments, such as in solution or at interfaces. aip.org This could be particularly relevant for exploring its potential applications in materials science.
Furthermore, computational methods can be used for the de novo design of more complex molecules based on the this compound scaffold. By systematically modifying the substituents and their stereochemistry, it may be possible to design molecules with specific electronic, optical, or chiroptical properties.
| Computational Method | Research Focus | Potential Outcomes | Relevant Research |
| Density Functional Theory (DFT) | Reaction mechanisms, electronic properties | Prediction of reactivity, rationalization of stereoselectivity. researchgate.net | researchgate.netrsc.org |
| Ab Initio Calculations | Transition state analysis, conformational analysis | Understanding reaction barriers and product distributions. researchgate.net | researchgate.net |
| Molecular Dynamics (MD) | Behavior in condensed phases | Insights into solvation and intermolecular interactions. aip.org | aip.org |
Expanding Non-Biological Applications in Emerging Chemical Technologies
While much of the focus on cyclopropane derivatives has been in medicinal chemistry, their unique properties also make them attractive for non-biological applications. researchgate.netresearchgate.net Future research on this compound could explore its potential in materials science and other emerging technologies.
The introduction of the rigid and strained cyclopropane motif can influence the bulk properties of polymers and other materials. Investigating the incorporation of this compound as a monomer or an additive in polymer synthesis could lead to materials with novel thermal or mechanical properties. The functionalization of carbon-based materials with specific organic molecules can tailor their surface chemistry and electronic properties for applications in catalysis, energy storage, and electronics. mdpi.com
The specific stereoisomers of this compound could find applications in chiral materials science. For example, they could be used as chiral dopants in liquid crystal phases or as building blocks for chiral polymers with unique optical properties.
Furthermore, the reactivity of the cyclopropane ring could be harnessed in the development of responsive materials or as a handle for surface functionalization. The ring-opening of cyclopropanes can be triggered by various stimuli, suggesting potential applications in sensors or controlled-release systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
